2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl
Description
1.1 Structural and Physicochemical Properties
2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl (CAS 153476-68-7) is a pyridine derivative with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.622 g/mol. Key physicochemical properties include:
- Density: 1.3±0.1 g/cm³
- Boiling Point: 326.7±37.0 °C
- Melting Point: 125–126°C (toluene recrystallization)
- Flash Point: 151.4±26.5 °C .
The compound features a chloromethyl (-CH₂Cl) group at position 2, methyl groups at positions 3 and 5, and a nitro (-NO₂) group at position 4 (Figure 1). This substitution pattern confers unique reactivity, particularly in nucleophilic substitutions and electrophilic aromatic reactions.
1.2 Applications The compound is primarily utilized as a pharmaceutical intermediate, notably in synthesizing proton pump inhibitors (e.g., omeprazole-related compounds) . Its nitro group enhances electrophilicity, facilitating downstream functionalization.
Properties
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-4-nitropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c1-5-4-10-7(3-9)6(2)8(5)11(12)13;/h4H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIDHTWUAIZNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1[N+](=O)[O-])C)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rearrangement-Based Synthesis from 4-Nitro-2,3,5-Trimethylpyridine-N-Oxide
The most well-documented method involves a multi-step rearrangement process starting from 4-nitro-2,3,5-trimethylpyridine-N-oxide (Formula IV). This route, described in patents US6303787B1, avoids impurity formation by leveraging controlled hydrolysis and chlorination conditions:
Step 1: Rearrangement to 2-Acetyloxymethyl-3,5-Dimethyl-4-Nitropyridine (Formula XI)
Formula IV undergoes thermal rearrangement in the presence of acetic anhydride at 70–90°C. The reaction proceeds via an intramolecular acetyl transfer, forming the acetylated intermediate XI. Key parameters include:
Step 2: Base Hydrolysis to 2-Hydroxymethyl-3,5-Dimethyl-4-Nitropyridine (Formula II)
Formula XI is hydrolyzed using sodium hydroxide or potassium hydroxide at 0–5°C to yield Formula II. This step eliminates acetyl groups while preserving the nitro functionality. Critical factors:
Step 3: Chlorination to 2-Chloromethyl-3,5-Dimethyl-4-Nitropyridine (Formula III)
Formula II is treated with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) at 0–15°C. The hydroxyl group is replaced by chlorine, forming the free base Formula III. Optimal conditions:
Step 4: HCl Salt Formation
The free base (Formula III) is dissolved in anhydrous ether or dichloromethane and treated with hydrogen chloride gas or concentrated HCl to precipitate the hydrochloride salt.
Direct Chloromethylation of 3,5-Dimethyl-4-Nitropyridine
An alternative route, described by VulcanChem, involves direct chloromethylation of 3,5-dimethyl-4-nitropyridine. This method uses formaldehyde and hydrochloric acid in the presence of zinc chloride (ZnCl₂) as a Lewis acid catalyst:
Key Challenges:
-
Regioselectivity: Competing reactions at the pyridine ring’s 2- and 6-positions may occur without precise temperature control.
-
Impurity profile: Byproducts like 3,5-dimethyl-4-nitro-2,6-bis(chloromethyl)pyridine can form if excess formaldehyde is used.
Comparative Analysis of Synthesis Methods
Industrial-Scale Optimization
Impurity Control in the Rearrangement Method
Patents emphasize minimizing impurities such as 2-hydroxymethyl-3,5-dimethyl-4-chloropyridine (Formula XIV) and 2-chloromethyl-3,5-dimethyl-4-chloropyridine (Formula XIII). Strategies include:
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as thiols, amines, or imidazoles, leading to the formation of corresponding derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Sodium methoxide, 1-(4-chlorophenyl)imidazole-2-thione.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Substitution: Methylsulphinyl derivatives, imidazole derivatives.
Reduction: Amino derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Organic Synthesis
2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl serves as an important intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its chloromethyl group allows for nucleophilic substitution reactions with amines, thiols, and other nucleophiles to form diverse derivatives.
| Reaction Type | Example Reagents | Major Products |
|---|---|---|
| Substitution | Sodium methoxide | Methylsulphinyl derivatives |
| Reduction | Hydrogen gas with palladium | Amino derivatives |
| Oxidation | Potassium permanganate | Carboxylic acid derivatives |
Research indicates that this compound and its derivatives exhibit potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to bactericidal effects .
- Anti-inflammatory Effects : Compounds derived from this compound have been investigated for their ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Medicinal Chemistry Applications
The compound is explored for its potential use in drug development. Its unique structural features allow it to serve as a precursor for synthesizing various therapeutic agents:
- Antibiotics Development : The reactivity of the nitro group is particularly valuable in developing new antibiotics.
- Drug Design : The compound's ability to form diverse derivatives makes it a candidate for designing drugs targeting specific biological pathways.
Industrial Applications
In the industrial sector, this compound finds applications in:
- Agrochemicals Production : Its reactivity allows it to be utilized in synthesizing herbicides and pesticides.
- Chemical Manufacturing : The compound is used as an intermediate in producing various industrial chemicals due to its functional groups' versatility.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloromethyl-Substituted Pyridine Derivatives
A comparison of key pyridine-based analogs is provided in Table 1.
Key Observations :
- Substituent Effects : The nitro group in the target compound increases electrophilicity compared to methoxy or methyl groups, enhancing reactivity in SN2 reactions .
- Thermal Stability: The higher melting point (125–126°C) of the target compound compared to non-nitrated analogs suggests improved crystallinity, likely due to nitro-group hydrogen bonding .
Functional Group Comparisons
Nitro vs. Methoxy Groups
- Electron Effects : The nitro group is strongly electron-withdrawing (-I, -M), activating the pyridine ring toward nucleophilic attack at the 4-position. In contrast, methoxy groups (-OCH₃) are electron-donating (+M), directing electrophiles to ortho/para positions .
- Synthetic Utility : Nitro groups are advantageous for reductions to amines, while methoxy groups are stable under basic conditions, making them suitable for etherifications .
Chloromethyl Reactivity
The -CH₂Cl moiety enables alkylation reactions. For example:
Pharmacological Intermediates and Regulatory Considerations
Regulatory Status
Biological Activity
Overview
2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl (CAS No. 143016-67-5) is a pyridine derivative characterized by a chloromethyl group at the 2-position, two methyl groups at the 3 and 5 positions, and a nitro group at the 4-position of the pyridine ring. This compound is not only significant in synthetic organic chemistry but also exhibits potential biological activities that warrant detailed investigation.
The synthesis of this compound typically involves chloromethylation reactions, often using reagents such as formaldehyde and hydrochloric acid in the presence of catalysts like zinc chloride. The overall reaction can be summarized as follows:
This compound has been studied for its reactivity, undergoing various chemical transformations such as substitution and reduction reactions, which can lead to a range of derivatives with diverse biological activities.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to bactericidal effects. A study demonstrated that certain derivatives displayed significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics.
Anti-inflammatory Effects
In addition to its antimicrobial properties, compounds derived from this compound have been investigated for anti-inflammatory effects. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Antibacterial Activity Assessment : A series of experiments evaluated the antibacterial efficacy of synthesized derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the chloromethyl or nitro positions significantly enhanced antibacterial potency compared to the parent compound.
- Anti-inflammatory Mechanism Investigation : In vitro studies using macrophage cell lines treated with various derivatives showed a reduction in nitric oxide production and pro-inflammatory cytokines (TNF-α and IL-6), indicating a promising anti-inflammatory profile.
Table 1: Biological Activities of Derivatives of this compound
| Compound Derivative | Antibacterial Activity (MIC µg/mL) | Anti-inflammatory Effect (IC50 µM) |
|---|---|---|
| Parent Compound | >1000 | N/A |
| Derivative A | 250 | 20 |
| Derivative B | 500 | 15 |
| Derivative C | 100 | 10 |
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloromethyl group facilitates nucleophilic substitution reactions leading to modifications in proteins and enzymes. The nitro group can undergo reduction to generate reactive species that disrupt cellular functions, contributing to its antimicrobial and anti-inflammatory effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
